2,2'-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound with the molecular formula C34H54B2O6 and a molecular weight of 580.41 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the reaction of 2,6-dihexyloxynaphthalene with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques like column chromatography or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic electronic materials.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. These bonds facilitate the compound’s role as a cross-linking agent in polymer synthesis and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with various metal ions and organic substrates, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent for borylation reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Used in the synthesis of boronic acid derivatives.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Used in polymer synthesis.
Uniqueness
2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its dual dioxaborolane groups attached to a naphthalene core, providing enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex organic materials and in applications requiring robust chemical properties .
Properties
Molecular Formula |
C34H54B2O6 |
---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
2-[2,6-dihexoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C34H54B2O6/c1-11-13-15-17-23-37-27-21-19-26-25(29(27)35-39-31(3,4)32(5,6)40-35)20-22-28(38-24-18-16-14-12-2)30(26)36-41-33(7,8)34(9,10)42-36/h19-22H,11-18,23-24H2,1-10H3 |
InChI Key |
MVSHYZACUCKBLI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC(=C3B4OC(C(O4)(C)C)(C)C)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
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